

F092 Compound: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	F092	
Cat. No.:	B610284	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of **F092**, including its chemical properties, mechanism of action, the biological signaling pathway it modulates, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in drug development in understanding and utilizing this compound for studies related to allergic and inflammatory responses.

Introduction

F092, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, is a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. By inhibiting H-PGDS, **F092** effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. Its high affinity and selectivity for H-PGDS make it a valuable tool for investigating the role of the PGD2 pathway in various physiological and pathological processes.



Chemical and Physical Properties

The key chemical and physical properties of **F092** are summarized in the table below.

Property	Value	Reference
Chemical Name	N-[4-(2-0x0-1- pyrrolidinyl)phenyl]-2-(2- pyridinyl)-5- pyrimidinecarboxamide	[1]
CAS Number	2250261-59-5	[1]
Molecular Formula	C20H17N5O2	[1]
Molecular Weight	359.38 g/mol	[1]
Appearance	Crystalline solid	[1]
Solubility	DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble	[1]

Biological Activity and Mechanism of Action

F092 is a highly potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its mechanism of action is through direct binding to the active site of the enzyme, preventing the isomerization of PGH2 to PGD2.

Quantitative Data

The primary quantitative measure of **F092**'s potency is its dissociation constant (KD), which indicates its binding affinity for H-PGDS. While a specific half-maximal inhibitory concentration (IC₅₀) from a functional assay for **F092** is not readily available in the public domain, the KD value demonstrates its high-affinity binding. For context, IC₅₀ values for other potent H-PGDS inhibitors are in the low nanomolar range[2][3]. A related **F092** mimetic, TFC-007, has a reported IC₅₀ of 0.17 μ M in a binding affinity assay[4].



Parameter	Value	Target	Reference
KD	0.14 nM	Human H-PGDS	[5]

Structural Basis of Inhibition

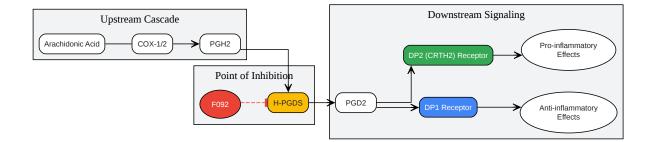
The co-crystal structure of **F092** in complex with human H-PGDS has been resolved (PDB ID: 5YWX), providing detailed insights into its binding mode[6]. This structural information is invaluable for understanding the specific molecular interactions that confer its high affinity and selectivity and can aid in the structure-based design of new H-PGDS inhibitors.

H-PGDS Signaling Pathway

H-PGDS is a key enzyme in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 is a potent lipid mediator that exerts its biological effects by binding to two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors triggers distinct downstream signaling pathways that are heavily implicated in inflammatory and allergic responses.

Overview of the H-PGDS Signaling Cascade

The following diagram illustrates the central role of H-PGDS in the prostaglandin D2 signaling pathway and the point of inhibition by **F092**.





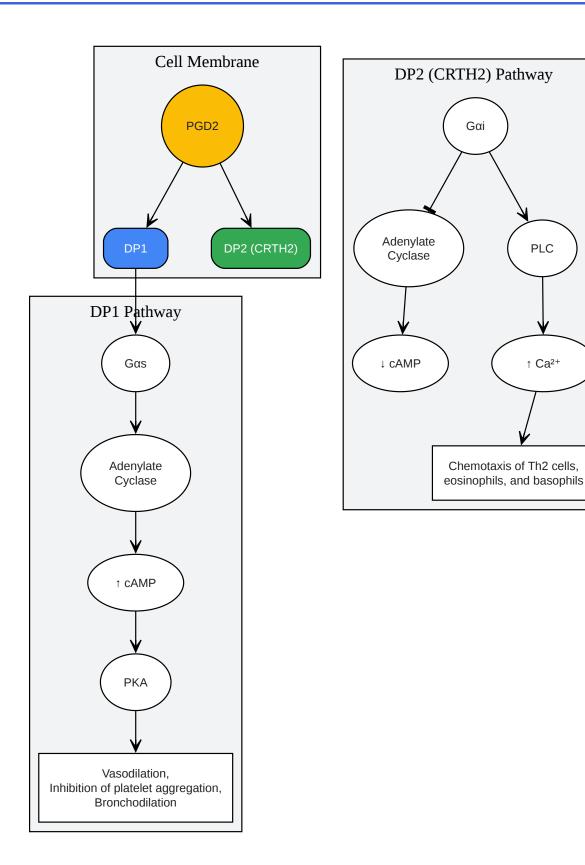
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Caption: Overview of the H-PGDS signaling pathway and inhibition by F092.

Downstream Receptor Signaling

The activation of DP1 and DP2 receptors by PGD2 initiates distinct intracellular signaling cascades.





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Caption: Downstream signaling pathways of DP1 and DP2 (CRTH2) receptors.



Synthesis

A detailed, step-by-step synthesis protocol for **F092** is not publicly available in the cited literature. However, the synthesis of similar N-phenyl-pyrimidinecarboxamide derivatives generally involves the condensation of precursor molecules. For instance, the synthesis of related 4-aryl-2-(phenylamino)pyrimidines has been achieved by condensing acetyl heterocycles with dimethylformamide dimethyl acetal to form enaminones, which are then cyclized with aryl guanidines[7]. The synthesis of **F092** is described in the publication by Takaya, D., et al. in Bioorganic & Medicinal Chemistry, 2018, 26(16), 4726-4734, though the full experimental details are not provided in the abstract[8].

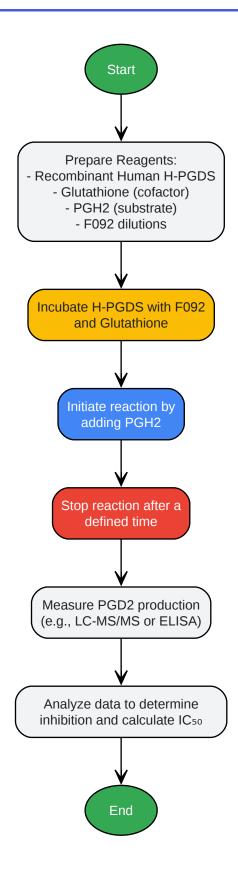
Experimental Protocols

The following are generalized protocols for assays commonly used to characterize H-PGDS inhibitors like **F092**.

H-PGDS Enzymatic Assay (In Vitro)

This protocol describes a method to measure the direct inhibitory effect of **F092** on H-PGDS enzymatic activity.





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Caption: Workflow for an in vitro H-PGDS enzymatic assay.



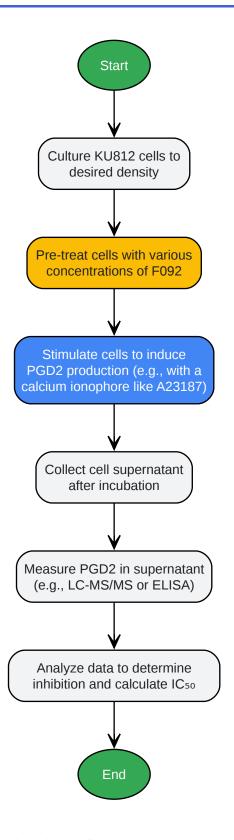
Methodology:

- Reagent Preparation: Recombinant human H-PGDS enzyme, glutathione (GSH) as a cofactor, and the substrate PGH2 are prepared in an appropriate assay buffer. A dilution series of F092 is also prepared.
- Incubation: The H-PGDS enzyme is pre-incubated with various concentrations of **F092** and GSH for a specified time to allow for inhibitor binding.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
- Reaction Termination: The reaction is stopped after a defined period, typically by adding a quenching solution.
- Detection: The amount of PGD2 produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA)[9][10].
- Data Analysis: The percentage of inhibition at each **F092** concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Cell-Based PGD2 Production Assay

This protocol outlines a method to assess the ability of **F092** to inhibit PGD2 production in a cellular context. The human basophilic leukemia cell line, KU812, which endogenously expresses H-PGDS, is commonly used for this purpose[11][12].





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Caption: Workflow for a cell-based PGD2 production assay.



Methodology:

- Cell Culture: KU812 cells are cultured in appropriate media and seeded into multi-well plates.
- Compound Treatment: Cells are pre-incubated with a range of concentrations of **F092** or a vehicle control for a specified duration.
- Cell Stimulation: PGD2 production is stimulated by adding an agent such as a calcium ionophore (e.g., A23187).
- Sample Collection: After a further incubation period, the cell culture supernatant is collected.
- PGD2 Quantification: The concentration of PGD2 in the supernatant is measured using a sensitive method like LC-MS/MS or ELISA[10].
- Data Analysis: The inhibition of PGD2 production by F092 is calculated, and an IC₅₀ value is determined.

Conclusion

F092 is a well-characterized, high-affinity inhibitor of H-PGDS. Its potency and selectivity make it an excellent research tool for elucidating the role of the PGD2 signaling pathway in allergic and inflammatory diseases. This technical guide provides a foundational understanding of **F092**'s properties and its biological context, along with generalized experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

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- To cite this document: BenchChem. [F092 Compound: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610284#what-is-f092-compound]

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